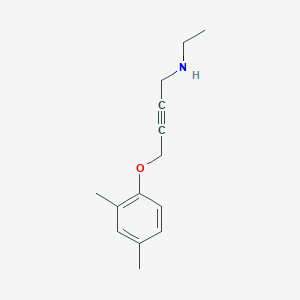![molecular formula C13H15BrN2S B4931495 N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B4931495.png)
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is a complex organic compound that features a brominated thiophene ring, a pyridine ring, and an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of 4-bromothiophene-2-carbaldehyde with N-methyl-2-pyridin-2-ylethanamine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under inert conditions, typically at elevated temperatures around 90°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but with different functional groups.
(4-bromothiophen-2-yl)methanol: Lacks the pyridine ring and ethylamine chain.
(5-bromothiophen-2-yl)methylamine: Similar thiophene and amine structure but different substituents.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to its combination of a brominated thiophene ring, a pyridine ring, and an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-16(9-13-8-11(14)10-17-13)7-5-12-4-2-3-6-15-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYWMILSFJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B4931427.png)
![1-(2-METHYLPROPYL)-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4931433.png)
![2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)


![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)
![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)
![N-[(3-methylsulfanylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B4931467.png)


![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)
